molecular formula C11H10N4O2 B3000284 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide CAS No. 1251687-10-1

6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide

Cat. No.: B3000284
CAS No.: 1251687-10-1
M. Wt: 230.227
InChI Key: HKEZBOSYXSYCSN-UHFFFAOYSA-N
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Description

6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide is a chemical compound with a unique structure that makes it valuable in various fields of scientific research. This compound belongs to the class of pyridazine derivatives, which are known for their diverse pharmacological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide typically involves the reaction of 2-aminopyridine with α-bromoketones under controlled conditions. The reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage and forming the desired amide . The reaction conditions are mild and metal-free, making the process efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halides, amines, and other nucleophiles in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes, leading to its observed pharmacological effects. For example, it may inhibit certain kinases or other signaling molecules, thereby modulating cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the pyridazine ring enhances its reactivity and potential for various applications in research and industry.

Biological Activity

6-Methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The structural formula for this compound is characterized by a pyridazine ring substituted with a methoxy group and a pyridine moiety. The synthesis typically involves several key steps, including:

  • Formation of Pyridazine Core : The initial step often includes the reaction of appropriate precursors to form the pyridazine structure.
  • Substitution Reactions : Introduction of the methoxy and pyridine groups through electrophilic or nucleophilic substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

These methods highlight the versatility in synthesizing this compound, which can be adapted for laboratory or industrial applications.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

The compound has shown potential antimicrobial effects against various bacterial strains. Studies suggest that it may disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial survival.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, it has been evaluated against breast cancer cell lines T-47D and MDA-MB-231, where it exhibited significant cytotoxicity. The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation.

Anti-inflammatory Effects

Preliminary data suggest that this compound may modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes. For example, interactions with cytochrome P450 enzymes have been noted, suggesting implications for drug metabolism.
  • Gene Expression Modulation : By affecting transcription factors, the compound can alter gene expression profiles, impacting cellular processes such as proliferation and apoptosis.

Case Studies and Research Findings

StudyFindings
Demonstrated antimicrobial activity against several bacterial strains; potential for further pharmacological development.
Evaluated anticancer properties in T-47D and MDA-MB-231 cell lines; induced apoptosis via CDK inhibition with IC50 values indicating significant potency.
Investigated anti-inflammatory effects; showed reduced cytokine production in treated cells.

Properties

IUPAC Name

6-methoxy-N-pyridin-2-ylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-17-10-6-5-8(14-15-10)11(16)13-9-4-2-3-7-12-9/h2-7H,1H3,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEZBOSYXSYCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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